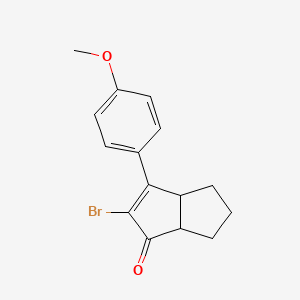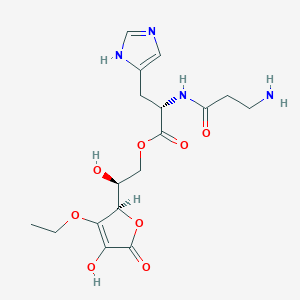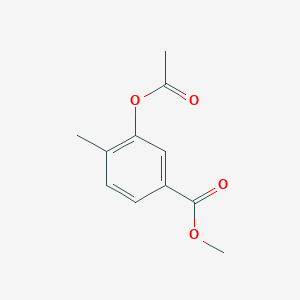
5-Fluoro-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the heating of diazonium intermediates derived from aminoisoquinolines with sodium nitrite and fluoroboric acid . Another approach is the directed ortho-lithiation reaction, where a precursor compound undergoes lithiation followed by fluorination .
Industrial Production Methods
Industrial production methods for 5-Fluoro-3,4-dihydroisoquinoline are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
5-Fluoro-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to fluorinated isoquinolines.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium catalysts are often used for oxidative aromatization.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alkyl groups can be introduced under basic conditions.
Major Products
Oxidation: Fluorinated isoquinolines.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
5-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including neuroprotective and anticancer properties.
Medicine: Investigated as a potential drug candidate for central nervous system disorders.
Industry: Utilized in the development of materials with unique electronic and optical properties
作用机制
The mechanism of action of 5-Fluoro-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.
Receptor Binding: May bind to specific receptors in the central nervous system, modulating their activity.
Signal Transduction: Could influence signal transduction pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
8-Fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar synthetic routes and applications.
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated derivative with a wide range of biological activities.
Uniqueness
5-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated isoquinolines. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
属性
分子式 |
C9H8FN |
|---|---|
分子量 |
149.16 g/mol |
IUPAC 名称 |
5-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI 键 |
ALNYPQQKQKUCNO-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=C1C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)








